

FSI-TN42 irreversible binding ALDH1A1

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Compound Focus: Fsi-TN42

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Application Notes: FSI-TN42 (N42)

FSI-TN42 (N42) is an investigational, potent, and **irreversible specific inhibitor** of the ALDH1A1 enzyme, which is involved in retinoic acid (RA) biosynthesis. It presents a novel mechanism for weight loss that is distinct from most current therapies that primarily target appetite [1] [2].

Mechanism of Action

N42 selectively inhibits ALDH1A1, thereby reducing retinoic acid synthesis in specific metabolic tissues. This action shifts the body's energy substrate preference towards fat, leading to significant reductions in fat mass without a loss of lean mass [1] [3].

The following diagram illustrates the proposed mechanism of action of N42 and its metabolic consequences:

Summary of Efficacy and Safety Findings

Table 1: Key Efficacy and Metabolic Findings from Preclinical Studies [1] [3]

Parameter	Finding with N42 (vs. MFD Control)
Body Weight & Composition	Significantly accelerated weight loss; reduced fat mass, no decrease in lean mass.

Parameter	Finding with N42 (vs. MFD Control)
Food Intake & Activity	No significant changes observed.
Energy Expenditure	Maintained at a similar level to control mice, despite greater weight loss.
Postprandial Substrate Use	Preferentially used fat, especially under thermoneutral or mild cold challenge.
Glucose Tolerance	Not significantly altered.
Male Fertility	No adverse effects observed.

Table 2: Key Safety and Toxicity Findings [1]

Tissue/Organ	Finding with N42
Liver (Histopathology)	No significant organ toxicity reported.
Hematology (CBC)	No significant abnormalities detected.
Testes	No effect on weight or histology; no impact on fertility in mating studies.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Protocol 1: In Vivo Efficacy and Safety in Diet-Induced Obese Mice

This protocol assesses the weight loss efficacy and preliminary safety of N42 in a mouse model [1].

- **Animal Model:** C57BL/6J male mice.
- **Diet Phases:**

- **Obesity Induction:** Feed a **High-Fat Diet (HFD)** for 8 weeks.
- **Treatment Phase:** Switch to a **Moderate-Fat Diet (MFD)** and administer either:
 - MFD only (control)
 - MFD + **N42** (1 g/kg of diet)
 - MFD + WIN 18,446 (1 g/kg of diet; non-specific inhibitor control)
- **Control Group:** A separate group of mice is fed a **Low-Fat Diet** for the entire study period as a healthy control.
- **Key Measurements:**
 - **Weekly:** Body weight.
 - **Every 4 weeks:** Fasting blood glucose.
 - **Endpoint Oral Glucose Tolerance Test (OGTT).**
- **Tissue Collection & Analysis:**
 - Weigh key organs (liver, adipose depots, testes).
 - Perform **histopathology** on major organs (liver, kidneys, heart, lungs, brain, spleen, pancreas, GI tract, testes) fixed in 10% neutral buffered formalin and stained with H&E.
 - Collect blood for **Complete Blood Count (CBC) with differential.**
 - Analyze liver samples for **lipidomics** and **gene expression** (e.g., using Nanostring nCounter Mouse Metabolic Pathways Panel).

Protocol 2: Energy Balance and Metabolism Studies

This protocol investigates whether weight loss is driven by reduced caloric intake or increased energy expenditure [1].

- **Animals & Diet:** As described in Protocol 1.
- **Metabolic Phenotyping:**
 - House mice individually in a metabolic chamber system after the diet switch.
 - **Food Intake:** Measure precisely.
 - **Physical Activity:** Monitor via automated sensors.
 - **Energy Expenditure:** Determine via **indirect calorimetry** by measuring oxygen consumption and carbon dioxide production.
- **Body Composition:** Analyze fat and lean mass using a dedicated method like MRI or DEXA, performed at least twice during the treatment phase.

Protocol 3: In Vitro ALDH1A1 Inhibition Assay

This biochemical assay is used to characterize the potency and specificity of N42 [2].

- **Enzymes:** Use purified human ALDH1A1 and ALDH1A2.
- **Reaction:** The enzyme is incubated with its substrate and the cofactor NAD⁺. RA synthesis is measured.
- **Inhibition Assay:**
 - Add varying concentrations of N42 to the reaction mixture.
 - Measure the rate of NAD⁺ reduction (which correlates with RA production) in the presence and absence of the inhibitor.
 - Calculate IC₅₀ values to determine potency.
- **Specificity Check:** Run parallel assays with ALDH1A2 to confirm that N42 does not significantly inhibit this related enzyme.

Future Directions & Combination Potential

Research suggests N42 could be a valuable addition to the obesity treatment arsenal. Future studies will focus on combining N42 with existing weight-loss drugs, such as GLP-1 receptor agonists, to determine if the different mechanisms of action can produce synergistic effects for greater weight loss [1]. Further investigation into its long-term safety and optimal dosing regimens is also warranted [2].

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References

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